Ethyl 4-carbamoyl-3-methyl-5-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-2-carboxylate
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Overview
Description
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, multiple fluorine atoms, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, introduction of the fluorinated phenoxy group, and the addition of the ethyl ester and aminocarbonyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Comparison with Similar Compounds
ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-{[2-(2,3,5,6-TETRAFLUOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
- 4-Ethyl-5-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-3-thiophenecarboxamide
- Ethyl 4,5-dimethyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-3-thiophenecarboxylate
These compounds share structural similarities but may differ in their specific functional groups and overall properties
Properties
Molecular Formula |
C17H14F4N2O5S |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-3-methyl-5-[[2-(2,3,5,6-tetrafluorophenoxy)acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H14F4N2O5S/c1-3-27-17(26)14-6(2)10(15(22)25)16(29-14)23-9(24)5-28-13-11(20)7(18)4-8(19)12(13)21/h4H,3,5H2,1-2H3,(H2,22,25)(H,23,24) |
InChI Key |
GBVAQFXXLMGZGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C(=CC(=C2F)F)F)F)C(=O)N)C |
Origin of Product |
United States |
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